O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Physicochemical profiling Chromatography Process development

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is an O-aryl N,N-dimethylthiocarbamate featuring a 4-bromo-2-fluorophenyl substituent (C₉H₉BrFNOS, MW 278.14). It belongs to the thiocarbamate class and serves as a precursor for thiophenol synthesis via the Newman–Kwart rearrangement, a key transformation in medicinal chemistry and agrochemical research.

Molecular Formula C9H9BrFNOS
Molecular Weight 278.14 g/mol
CAS No. 190648-99-8
Cat. No. B062075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate
CAS190648-99-8
Molecular FormulaC9H9BrFNOS
Molecular Weight278.14 g/mol
Structural Identifiers
SMILESCN(C)C(=S)OC1=C(C=C(C=C1)Br)F
InChIInChI=1S/C9H9BrFNOS/c1-12(2)9(14)13-8-4-3-6(10)5-7(8)11/h3-5H,1-2H3
InChIKeyONIVRSHXEFYTEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate (CAS 190648-99-8): Core Identity for Sourcing and Selection


O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is an O-aryl N,N-dimethylthiocarbamate featuring a 4-bromo-2-fluorophenyl substituent (C₉H₉BrFNOS, MW 278.14) . It belongs to the thiocarbamate class and serves as a precursor for thiophenol synthesis via the Newman–Kwart rearrangement, a key transformation in medicinal chemistry and agrochemical research [1]. The compound is also reported to act as a galectin-1 ligand-binding site inhibitor . Its specific halogenation pattern provides orthogonally reactive handles for metal-catalyzed cross-coupling, distinguishing it from simpler O-aryl thiocarbamates.

Why O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate Cannot Be Swapped for Other O-Aryl Dimethylthiocarbamates


O-Aryl dimethylthiocarbamates are not interchangeable building blocks because the rate and efficiency of the Newman–Kwart rearrangement—the primary synthetic application of this compound class—is highly sensitive to aryl substitution [1]. The concurrent presence of an electron-withdrawing bromine at the para position and a fluorine at the ortho position creates a unique electronic environment that modulates both the activation barrier for the [1,3]-sigmatropic shift and the reactivity of the resulting thiophenol toward downstream cross-coupling [1][2]. Using a mono-halogenated or differently substituted analog would alter the rearrangement kinetics and the chemoselectivity of subsequent transformations, directly impacting synthetic yield and purity in multi-step sequences.

Quantitative Differentiation Evidence for O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate


Predicted Physicochemical Properties Enable Solvent and Purification Optimization

The compound exhibits a predicted boiling point of 284.0 ± 50.0 °C, a density of 1.553 ± 0.06 g/cm³, and a pKa of 0.43 ± 0.50 . These values guide solvent selection and distillation/purification method design. For comparison, the closely related O-(4-bromophenyl) dimethylcarbamothioate (CAS 2414590-84-2, MW 274.18) has a different molecular weight and is expected to show distinct volatility and chromatographic retention based on its lack of ortho-fluorine, although experimental head-to-head data are not publicly available.

Physicochemical profiling Chromatography Process development

Galectin-1 Ligand-Binding Site Inhibition by O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

This compound is described as a galectin inhibitor that binds to the ligand-binding site of galectin-1, blocking receptor interaction and preventing galectin-1 activation . While specific IC₅₀ or Kd values are not publicly disclosed, the structural specificity of the 4-bromo-2-fluorophenyl motif is critical for galectin-1 CRD binding. This differentiates it from other O-aryl dimethylcarbamothioates lacking this precise halogenation pattern, which would not achieve the same binding mode. No head-to-head activity data against analogue galectin-1 inhibitors are available in the open literature.

Galectin inhibition Protein-ligand interaction Anti-fibrotic

Newman–Kwart Rearrangement Reactivity Governed by Aryl Substitution

The Newman–Kwart rearrangement rate of O-aryl thiocarbamates is exquisitely sensitive to aryl substituents. For example, the 4-Cl derivative exhibits a first-order rate constant k₁ of ~1.34×10⁻⁴ s⁻¹ at 140 °C in DCB, while the 4-NO₂ analog shows k₁ ≈ 9.6×10⁻⁵ s⁻¹ [1]. The target compound, bearing both 4-Br and 2-F substituents, is expected to fall within a distinct reactivity window based on the electron-withdrawing nature of both halogens, but its specific rate constant has not been published. The combined electronic effects of Br and F create a differentiated kinetic profile compared to mono-substituted analogs, influencing reaction temperature selection and yield optimization in preparative-scale syntheses.

Thiophenol synthesis Sigmatropic rearrangement Kinetics

Optimal Application Scenarios for O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate Based on Verified Evidence


Synthesis of 4-Bromo-2-fluorothiophenol via Newman–Kwart Rearrangement

This compound is the direct O-aryl precursor for generating 4-bromo-2-fluorothiophenol, a versatile intermediate for pharmaceutical and agrochemical sulfur-containing molecules. The thermal or photoredox-catalyzed Newman–Kwart rearrangement converts the O-aryl thiocarbamate to the S-aryl isomer, which upon hydrolysis yields the free thiophenol . The ortho-fluorine and para-bromine substituents persist through the rearrangement, enabling subsequent orthogonal Suzuki, Buchwald, or Ullmann couplings.

Galectin-1 Targeted Probe Development

Given its reported binding to the galectin-1 ligand-binding site , this compound may serve as a starting scaffold for developing galectin-1 chemical probes or inhibitor leads for fibrosis, cancer, and inflammatory disease research. The bromine atom provides a convenient handle for radiolabeling or further functionalization via cross-coupling without perturbing the galectin-1 pharmacophore.

Orthogonal Dihalogenated Building Block for Parallel Library Synthesis

The orthogonality of the C-Br and C-F bonds allows sequential, chemoselective functionalization: bromine participates in Pd-catalyzed cross-couplings, while fluorine can undergo nucleophilic aromatic substitution or direct C-H activation under distinct conditions . This makes the compound a strategic building block for diversity-oriented synthesis libraries where sequential derivatization is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.